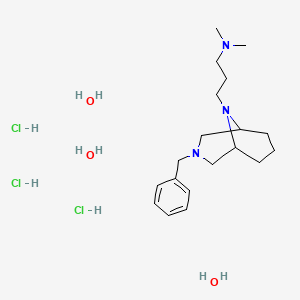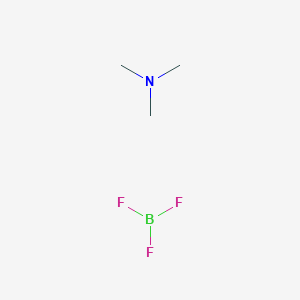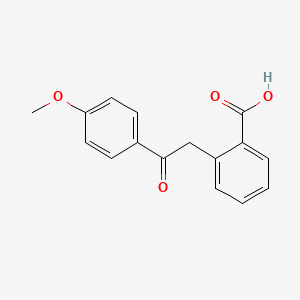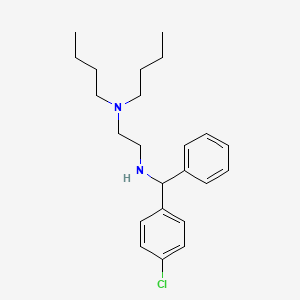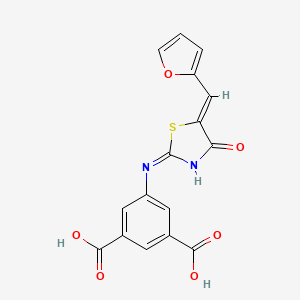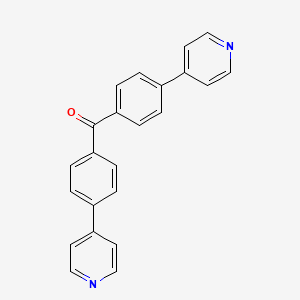
Bis(4-(pyridin-4-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(pyridin-4-yl)phenyl)methanone: is an organic compound with the molecular formula C23H16N2O. It is known for its unique structure, which includes two pyridine rings attached to a central benzophenone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(pyridin-4-yl)phenyl)methanone typically involves the reaction of 4-bromopyridine with benzophenone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions: Bis(4-(pyridin-4-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Bis(4-(pyridin-4-yl)phenyl)methanone is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and coordination polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Industry: The compound is used in the production of advanced materials, including luminescent materials and organic light-emitting diodes (OLEDs). Its unique structure allows for the development of materials with specific electronic and optical properties .
作用機序
The mechanism of action of Bis(4-(pyridin-4-yl)phenyl)methanone in biological systems involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
- Bis(4-(pyridin-3-yl)phenyl)methanone
- Bis(4-(pyridin-2-yl)phenyl)methanone
- Bis(4-(phenyl)pyridin-4-yl)methanone
Comparison: Bis(4-(pyridin-4-yl)phenyl)methanone is unique due to the position of the pyridine rings, which influences its reactivity and coordination properties. Compared to its analogs, it exhibits distinct electronic and steric effects, making it more suitable for specific applications in materials science and medicinal chemistry .
特性
分子式 |
C23H16N2O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
bis(4-pyridin-4-ylphenyl)methanone |
InChI |
InChI=1S/C23H16N2O/c26-23(21-5-1-17(2-6-21)19-9-13-24-14-10-19)22-7-3-18(4-8-22)20-11-15-25-16-12-20/h1-16H |
InChIキー |
KEYIVDQFAOTNFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


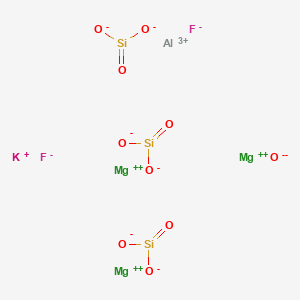
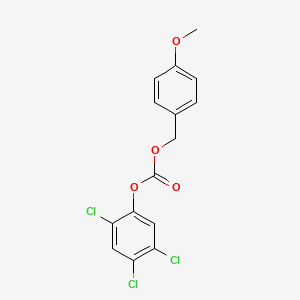
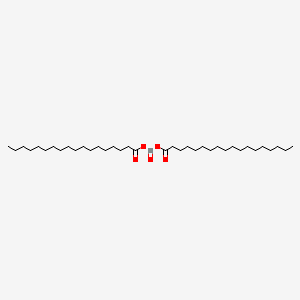

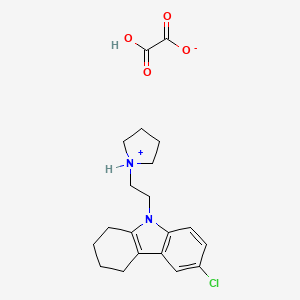
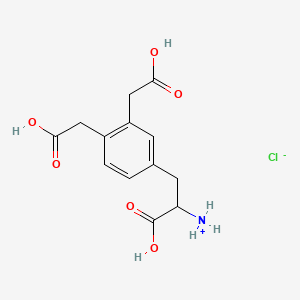
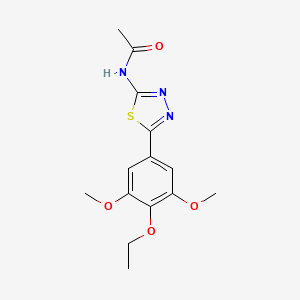
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
